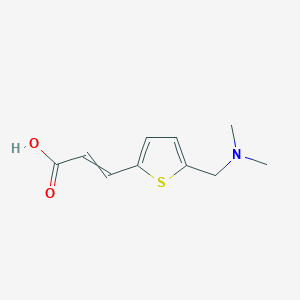
3-(5-Dimethylaminomethyl-2-thienyl)acrylic acid
Cat. No. B8331414
M. Wt: 211.28 g/mol
InChI Key: NDZVJJKMSLWSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04388317
Procedure details


5-(Dimethylaminomethyl)thiophene-2-carboxaldehyde (40.09 g) and piperidine (3 ml) were added to a solution of malonic acid (24.65 g) in pyridine (150 ml). The mixture was stirred under reflux for 7 hours. During the reaction a solid precipitated and slowly re-dissolved. The solution was allowed to cool and was then poured on to 2 M hydrochloric acid (150 ml). The volume of the solution was reduced to about 120 ml by evaporation at reduced pressure and extracted with diethyl ether. The ether extracts were washed with water. The aqueous phase was cooled and the solid, which precipitated out, was filtered off and washed with water-isopropanol. More solid was obtained by evaporating the filtrate to about 100 ml and adding isopropanol and cooling the mixture in ice for about 15 minutes. This solid was filtered off, and washed with isopropanol. The solids were combined and recrystallised from isopropanol-water to give 3-(5-dimethylaminomethyl-2-thienyl)acrylic acid (27.45 g) m.p. 223.5°-225° C.
Quantity
40.09 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=O)=[CH:7][CH:6]=1)[CH3:3].N1CCCCC1.C(O)(=O)[CH2:19][C:20]([OH:22])=[O:21]>N1C=CC=CC=1>[CH3:3][N:2]([CH2:4][C:5]1[S:9][C:8]([CH:10]=[CH:19][C:20]([OH:22])=[O:21])=[CH:7][CH:6]=1)[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.09 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1=CC=C(S1)C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
24.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the reaction a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
slowly re-dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then poured on to 2 M hydrochloric acid (150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volume of the solution was reduced to about 120 ml by evaporation at reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid, which precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water-isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
More solid was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporating the filtrate to about 100 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding isopropanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling the mixture in ice for about 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from isopropanol-water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1=CC=C(S1)C=CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
